molecular formula C17H23N7O2 B11263857 2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-m-tolyl-pyrimidine-4,6-diamine

2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-m-tolyl-pyrimidine-4,6-diamine

Cat. No.: B11263857
M. Wt: 357.4 g/mol
InChI Key: DKZUUWUNCPYXNK-UHFFFAOYSA-N
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Description

2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine . Compared to these compounds, 2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE may exhibit unique properties due to its specific structural features, such as the presence of the nitropyrimidine moiety, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H23N7O2/c1-3-22-7-9-23(10-8-22)17-20-15(18)14(24(25)26)16(21-17)19-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

DKZUUWUNCPYXNK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC(=C3)C)[N+](=O)[O-])N

Origin of Product

United States

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